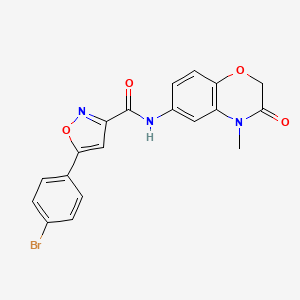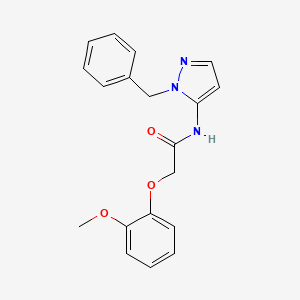![molecular formula C16H11Cl2N5O B11321422 (2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11321422.png)
(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of dichlorophenyl and tetrazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Dichlorophenyl Group: This step involves the use of 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced via a cycloaddition reaction involving an azide and a nitrile.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
- This compound
Comparison:
- Uniqueness: The presence of both dichlorophenyl and tetrazolyl groups in this compound makes it unique compared to other similar compounds. This combination imparts distinct chemical and biological properties, enhancing its potential applications in various fields.
Eigenschaften
Molekularformel |
C16H11Cl2N5O |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
(E)-3-(2,4-dichlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2N5O/c17-12-3-1-11(15(18)9-12)2-8-16(24)20-13-4-6-14(7-5-13)23-10-19-21-22-23/h1-10H,(H,20,24)/b8-2+ |
InChI-Schlüssel |
WQONAKLWLQXUKK-KRXBUXKQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11321351.png)

![4-[({2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11321366.png)
![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11321370.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321372.png)

![4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11321380.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11321388.png)
![6-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11321394.png)
![N-[2-(1H-Indol-3-YL)ethyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B11321402.png)
![N-(4-{[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11321408.png)
![[(1-benzyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11321413.png)

